molecular formula C12H13N5OS B6139670 5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole

5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole

Cat. No. B6139670
M. Wt: 275.33 g/mol
InChI Key: QNHXFPYJKHALSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research in recent years due to its potential applications in various fields. This compound is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and a thiophene ring. The synthesis of this compound is a complex process that requires specialized equipment and expertise. In

Mechanism of Action

The mechanism of action of 5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of scientific research, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its potential use as a fluorescent probe for detecting metal ions. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole. One direction is the study of the compound's potential use as a drug for the treatment of various diseases. Another direction is the study of the compound's mechanism of action and its effects on cellular processes. Additionally, the development of new synthesis methods for this compound could lead to its more widespread use in scientific research.

Synthesis Methods

The synthesis of 5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole is a complex process that involves several steps. The first step involves the reaction of 2-bromo-1-methyl-ethylamine with sodium azide to form 1-methyl-2-azidoethylamine. The second step involves the reaction of 1-methyl-2-azidoethylamine with thiophene-3-carboxaldehyde to form 3-(3-thienylmethyl)-1-methyl-1H-1,2,4-triazole-5(4H)-one. The third step involves the reaction of 3-(3-thienylmethyl)-1-methyl-1H-1,2,4-triazole-5(4H)-one with hydrazine hydrate to form 3-(3-thienylmethyl)-1-methyl-1H-1,2,4-triazole-5-thiol. The final step involves the reaction of 3-(3-thienylmethyl)-1-methyl-1H-1,2,4-triazole-5-thiol with ethyl chloroformate to form 5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-(thiophen-3-ylmethyl)-5-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-9(5-17-8-13-7-14-17)12-15-11(16-18-12)4-10-2-3-19-6-10/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHXFPYJKHALSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C2=NC(=NO2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.